2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide
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Overview
Description
The compound “2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide” is a derivative of 2-((pyridin-4-ylmethyl)amino)nicotinamide . It is part of a series of compounds that were designed and synthesized as potent reversal agents against P-glycoprotein-mediated multidrug resistance (MDR) .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyridin-4-ylmethyl group, a dihydropyrido[3,2-d]pyrimidin-1(2H)-yl group, and a p-tolyl group .Chemical Reactions Analysis
The compound is part of a series of 2-((pyridin-4-ylmethyl)amino)nicotinamide derivatives . These compounds have shown great potency in reversing adriamycin (ADM) resistance in K562/A02 cells .Scientific Research Applications
Synthesis and Biological Activities
- Compounds with pyrimidinone and oxazinone derivatives, synthesized using similar starting materials, have shown antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (A. Hossan et al., 2012).
- Similar synthetic pathways have led to the creation of anti-inflammatory agents, indicating the compound's potential use in researching new anti-inflammatory drugs (A. Amr et al., 2007).
Imaging and Diagnostic Applications
- Analogous compounds have been developed as selective radioligands for imaging translocator proteins with PET scans, highlighting potential applications in diagnostic imaging and neuroscience research (F. Dollé et al., 2008).
Chemical Synthesis and Reactivity Studies
- Studies on the reactivity and synthesis of related pyrimidine and piperidone derivatives have provided insights into novel synthetic routes and chemical transformations, which can be crucial for developing new chemical entities (E. Klimova et al., 2013).
Pharmacological Research
- Research on 2-aminopyrimidine-containing ligands for histamine H4 receptors has revealed their potential in treating inflammatory and pain conditions, suggesting possible pharmacological applications for structurally related compounds (R. Altenbach et al., 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-15-4-6-17(7-5-15)25-19(28)14-26-18-3-2-10-24-20(18)21(29)27(22(26)30)13-16-8-11-23-12-9-16/h2-12H,13-14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOPMTKRJPQDBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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